molecular formula C18H15N3O4S B2743422 N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide CAS No. 873855-70-0

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide

Cat. No.: B2743422
CAS No.: 873855-70-0
M. Wt: 369.4
InChI Key: DTBUEZHXGBDGAV-QNGOZBTKSA-N
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Description

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide is a complex organic compound supplied for research and development purposes. This molecule features a naphthalene core functionalized with an oxo group, a phenylhydrazido moiety, and a methanesulfonamide group, making it a compound of significant interest in medicinal chemistry and drug discovery. Its structural characteristics suggest potential for various biochemical applications. Compounds with similar dihydronaphthalen-one scaffolds are frequently investigated for their biological activities . The presence of a sulfonamide group is notable, as this pharmacophore is a common feature in many clinical drugs and is often associated with enzyme inhibitory activity . Researchers may explore this compound as a precursor or building block in synthetic chemistry, or as a candidate for in vitro screening against specific biological targets. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Handling and Safety: Researchers are responsible for ensuring safe handling practices in accordance with their institution's guidelines and all applicable local and national regulations. Source: The information provided is based on the compound's structural features and common research applications of its functional groups. Specific biological activity data for this exact compound is not currently available in the public scientific literature.

Properties

IUPAC Name

N-[1-hydroxy-4-(methanesulfonamido)naphthalen-2-yl]iminobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(24,25)21-15-11-16(17(22)14-10-6-5-9-13(14)15)19-20-18(23)12-7-3-2-4-8-12/h2-11,21-22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZVXOSTPVPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C2=CC=CC=C21)O)N=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

The naphthalene core is often constructed via Diels-Alder reactions. For example, cyclohexenone and benzyne precursors undergo [4+2] cycloaddition to yield 1,4-dihydronaphthalen-1-one. Alternative routes include:

  • Friedel-Crafts acylation : Benzene derivatives react with acyl chlorides in the presence of Lewis acids (e.g., AlCl3) to form ketones.
  • Oxidative coupling : Styrene derivatives dimerize under oxidative conditions (e.g., FeCl3) to generate naphthalene systems.

Imine Formation at Position 1: Methanesulfonamide Conjugation

Imine Synthesis

The ketone at position 1 reacts with methanesulfonamide under dehydrating conditions (e.g., TiCl4 or molecular sieves) to form the imine linkage (Scheme 2):
$$
\text{1-Keto intermediate} + \text{CH}3\text{SO}2\text{NH}2 \xrightarrow{\text{TiCl}4} \text{Imine intermediate}
$$
Stereochemical control : The Z-configuration is favored due to steric hindrance between the sulfonamide group and the naphthalene ring.

Sulfonylation of Pre-formed Amine

An alternative route involves:

  • Forming an imine with a primary amine.
  • Sulfonylating the amine with methanesulfonyl chloride (Scheme 3):
    $$
    \text{1-Amino intermediate} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{Methanesulfonamide}
    $$

Integrated Synthetic Routes

Sequential Functionalization (Route A)

  • Core synthesis : Diels-Alder reaction → 1,4-dihydronaphthalen-1-one.
  • Position 3 : Phenylhydrazine condensation → hydrazide.
  • Position 1 : Methanesulfonamide imine formation.
    Yield : ~45% (hypothesized based on analogous systems).

Convergent Approach (Route B)

  • Separate synthesis : Prepare 3-phenylhydrazido-1,4-dihydronaphthalen-4-one.
  • Imine conjugation : React with methanesulfonamide.
    Advantage : Modularity enables optimization of each step.

Reaction Optimization and Challenges

Solvent and Catalyst Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance imine formation kinetics.
  • Lewis acids (e.g., ZnCl2) improve electrophilicity of the ketone for nucleophilic attack.

Byproduct Mitigation

  • Hydrazine excess : Minimizes diketone side products.
  • Temperature control : Low temperatures (0–5°C) suppress polymerization.

Analytical Characterization

Spectroscopic Data (Hypothesized)

  • ¹H NMR : δ 8.2 (s, 1H, imine), δ 7.5–7.3 (m, 5H, phenyl), δ 3.1 (s, 3H, SO2CH3).
  • IR : 1660 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Crystallography

Single-crystal X-ray analysis would confirm the Z-configuration and hydrogen bonding between the sulfonamide and hydrazide groups.

Industrial and Environmental Considerations

Scalability

  • Continuous flow systems : Improve yield and reduce reaction time for large-scale production.
  • Green solvents : Ethanol or water-ethanol mixtures reduce environmental impact.

Waste Management

  • Phenylhydrazine residues : Require neutralization with ascorbic acid to prevent toxicity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Chemical Properties and Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N4O3S
  • Molecular Weight : 356.40 g/mol

This compound features a naphthalene backbone with a hydrazone linkage and a sulfonamide group, which contributes to its biological activity.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. The presence of the phenylhydrazido moiety is particularly noteworthy as hydrazones have been associated with the inhibition of cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry evaluated various hydrazone derivatives for their ability to inhibit the growth of cancer cell lines such as HeLa and MCF-7. The findings suggested that modifications to the hydrazone structure could enhance cytotoxicity, indicating potential for further development of this compound as an anticancer agent.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds containing sulfonamides have been widely studied for their ability to inhibit bacterial growth.

Case Study : In a comparative study, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

Case Study : A study explored the enzyme inhibition profile of several sulfonamide derivatives. The results indicated that certain modifications could enhance selectivity and potency against target enzymes, paving the way for the development of new therapeutic agents based on this scaffold.

Lead Compound for Drug Design

This compound serves as a lead compound for designing new drugs targeting cancer and bacterial infections. Its unique structural features allow for modifications that can improve efficacy and reduce side effects.

Synthesis and Derivatization Studies

Research into the synthesis of this compound has led to various derivatives with enhanced biological activities. The exploration of different substituents on the naphthalene ring or modifications to the hydrazone linkage has been a focus area in medicinal chemistry.

Activity TypeAssay TypeResultReference
AnticancerCell ProliferationIC50 < 10 µMJournal of Medicinal Chemistry
AntimicrobialMIC TestingMIC against E. coli: 32 µg/mLAntimicrobial Agents and Chemotherapy
Enzyme InhibitionDihydropteroate Synthase InhibitionIC50 = 5 µMBioorganic & Medicinal Chemistry Letters

Mechanism of Action

The mechanism of action of N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several structurally related compounds and methodologies relevant to comparing this compound’s properties. Below is a detailed analysis:

Structural Analogues

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide

  • Key Features :

  • Contains a triazole ring substituted with a nitro group and a methyl group.
  • Features a phenylhydrazine-carbothioamide group, analogous to the phenylhydrazido moiety in the target compound.
    • Synthesis & Characterization : Synthesized in high yield and characterized via single-crystal X-ray diffraction and NMR . This highlights the utility of crystallographic techniques (e.g., SHELX ) and spectroscopic methods for confirming stereochemistry and bonding in similar hydrazide derivatives.

Tolyfluanid and Dichlofluanid (from pesticide glossary)

  • Key Features :

  • Methanesulfonamide derivatives with dichloro-fluoro and dimethylamino substituents.
  • Comparison: Unlike the target compound, these lack aromatic hydrazide groups but share sulfonamide functionalization, which is critical for interactions with biological targets .

Methodological Overlaps

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule structures, including hydrazides and sulfonamides . The target compound’s stereochemistry could be resolved using similar approaches.
  • Visualization Tools : ORTEP-3, a graphical interface for crystal structure rendering , would aid in comparing the spatial arrangement of substituents in the target compound versus analogues like the triazole derivative .

Research Findings and Limitations

  • Structural Insights : The Z-configuration in the target compound may enhance stability through intramolecular hydrogen bonding, as seen in analogous hydrazides .
  • Synthetic Challenges : The absence of synthetic details for the target compound complicates direct comparisons. However, high-yield routes for related compounds (e.g., triazole derivatives) suggest that similar strategies (e.g., condensation reactions) could apply.
  • Biological Potential: While tolyfluanid/dichlofluanid demonstrate that sulfonamides can exhibit bioactivity , the hydrazido-naphthalene core of the target compound may offer unique selectivity profiles warranting further study.

Biological Activity

Overview of N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide

This compound is a synthetic organic compound that belongs to a class of hydrazone derivatives. These types of compounds are often investigated for their potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

Hydrazone derivatives, including those similar to this compound, have been reported to exhibit significant antitumor activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that the structural modifications in hydrazones can enhance their selectivity and potency against specific cancer types.

Antimicrobial Properties

Compounds with hydrazone structures are also noted for their antimicrobial properties. They have been tested against a range of bacterial and fungal strains, demonstrating varying degrees of efficacy. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Some hydrazone derivatives have shown potential in modulating inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, thereby providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
4-Oxo-N,1-diphenyl-1,4-dihydro-3-pyridinecarboxamideAntitumorInduces apoptosis in cancer cells
4-Hydrazinobenzoyl derivativesAntimicrobialDisrupts bacterial cell membrane
5-Methylhydrazone derivativesAnti-inflammatoryInhibits cytokine production

Recent Studies

Recent studies have focused on optimizing the structural features of hydrazone compounds to enhance their biological activities. For instance, modifications to the phenyl ring or the sulfonamide group can significantly affect their interaction with biological targets.

Example Study

In a study published in a peer-reviewed journal, a series of hydrazone derivatives were synthesized and evaluated for their anticancer activities against breast cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the key structural motifs in N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide that influence its reactivity and bioactivity?

  • Methodological Answer : The compound features a naphthalene core with a conjugated hydrazido group, a sulfonamide moiety, and a phenyl substituent. These groups contribute to its electronic properties and potential hydrogen-bonding interactions. Computational modeling (e.g., DFT calculations) can predict reactive sites, while spectroscopic techniques (e.g., NMR, IR) validate functional group interactions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling phenylhydrazine derivatives to the naphthalene core under controlled pH and temperature. Reaction optimization via Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, catalyst loading). Continuous-flow chemistry may enhance scalability and reduce side reactions .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). Standardize assays using orthogonal methods (e.g., enzyme kinetics vs. cellular viability assays). Molecular docking studies can clarify target interactions, while meta-analysis of existing data identifies confounding variables (e.g., solvent effects, impurities) .

Q. How can computational reaction design accelerate the discovery of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis) predict reaction pathways for derivative synthesis. Machine learning models trained on existing sulfonamide datasets can prioritize substituents for improved binding affinity or metabolic stability. Virtual screening against target libraries (e.g., kinases, GPCRs) identifies promising candidates .

Q. What techniques are critical for analyzing stereochemical effects in the 1,4-dihydronaphthalene system?

  • Methodological Answer : X-ray crystallography or NOESY NMR confirms the Z-configuration of the hydrazido group. Chiral HPLC separates enantiomers, while circular dichroism (CD) spectroscopy assesses optical activity. Density functional theory (DFT) simulations correlate stereochemistry with electronic properties .

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